

Synthesis of 3-Bromo-4-methoxyphenylacetic Acid: An Application Note and Protocol

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Compound of Interest

Compound Name: 3-Bromo-4-methoxyphenylacetic acid

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This document provides a detailed protocol for the synthesis of **3-Bromo-4-methoxyphenylacetic acid**, a valuable building block in the development of various pharmaceutical compounds. The described method is a regioselective bromination of 4-methoxyphenylacetic acid.

Introduction

3-Bromo-4-methoxyphenylacetic acid is a key intermediate in the synthesis of several biologically active molecules. Its structure is found in compounds investigated for anti-inflammatory, analgesic, and other therapeutic properties. This protocol outlines a straightforward and efficient method for its preparation from commercially available 4-methoxyphenylacetic acid. The reaction proceeds via an electrophilic aromatic substitution, where bromine is introduced onto the aromatic ring.

Experimental Protocol

This protocol is adapted from a peer-reviewed publication and outlines the synthesis of **3-Bromo-4-methoxyphenylacetic acid**.^[1]

Materials:

- 4-methoxyphenylacetic acid
- Glacial acetic acid
- Bromine
- Ice
- Xylene
- Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, filtration apparatus)
- Stirring apparatus
- Fume hood

Procedure:

- **Dissolution of Starting Material:** In a round-bottom flask, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid. Stir the solution at room temperature until all the solid has dissolved.
- **Preparation of Bromine Solution:** In a separate container, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- **Addition of Bromine:** Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.
- **Reaction:** Stir the reaction mixture at room temperature for 60 minutes.
- **Quenching and Precipitation:** Pour the reaction mixture into 500 ml of an ice-water slurry. A pale yellow precipitate should form.
- **Isolation of Crude Product:** Stir the resulting turbid mixture for 10 minutes, then collect the solid product by vacuum filtration.

- **Washing:** Wash the filtered solid with three 10 ml portions of ice-cold water.
- **Drying:** Air-dry the crude product for 20 minutes.
- **Recrystallization:** Purify the crude product by recrystallization from hot xylene to yield a white crystalline powder.

Data Summary

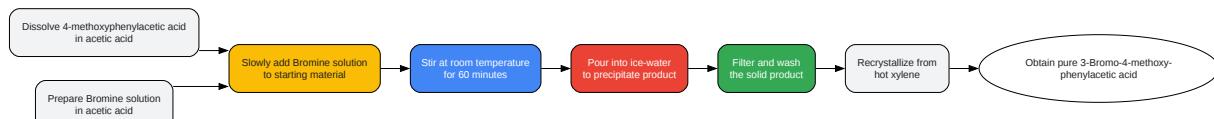
The following table summarizes the quantitative data obtained from the synthesis.

| Parameter | Value | Reference |
|-------------------|--|---------------------|
| Starting Material | 4-methoxyphenylacetic acid | [1] |
| Product | 3-Bromo-4-methoxyphenylacetic acid | [1] |
| Yield | 12.41 g (84%) | [1] |
| Melting Point | 113.3 - 114.2 °C (386.3–387.2 K) | [1] |
| Molecular Formula | C ₉ H ₉ BrO ₃ | [1] |
| Molecular Weight | 245.07 g/mol | [2] |

Characterization Data:

- ¹H NMR (CDCl₃): δ 3.56 (2H, s, CH₂), 3.89 (3H, s, OCH₃), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d).[\[1\]](#)
- ¹³C NMR (CDCl₃): δ 39.9, 56.5, 111.9, 112.2, 127.0, 129.6, 134.6, 155.5, 178.0.[\[1\]](#)

Experimental Workflow

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Caption: Synthetic workflow for **3-Bromo-4-methoxyphenylacetic acid**.

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References

- 1. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-methoxyphenylacetic acid | C9H9BrO3 | CID 136615 - PubChem [pubchem.ncbi.nlm.nih.gov]
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